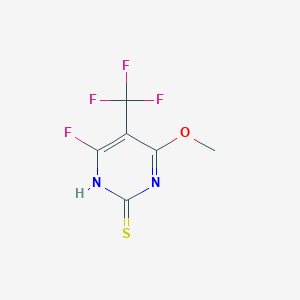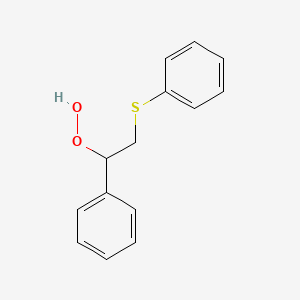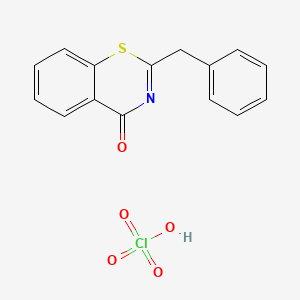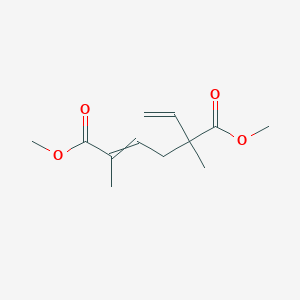
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C12H18O4 It is a diester derivative of hexenedioic acid, characterized by the presence of ethenyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 5-ethenyl-2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethenyl-2,5-dimethylhex-2-enedioic acid.
Reduction: Formation of dimethyl 5-ethyl-2,5-dimethylhex-2-enedioate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,5-dimethylhex-2-enedioate
- Dimethyl 5-ethenylhex-2-enedioate
- Dimethyl 5-ethenyl-2,5-dimethylhexanoate
Uniqueness
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is unique due to the presence of both ethenyl and dimethyl groups, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
91664-09-4 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate |
InChI |
InChI=1S/C12H18O4/c1-6-12(3,11(14)16-5)8-7-9(2)10(13)15-4/h6-7H,1,8H2,2-5H3 |
InChI-Schlüssel |
LRTRHGNRHWZLTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C=C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
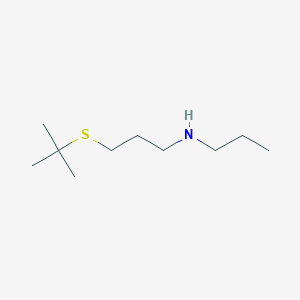
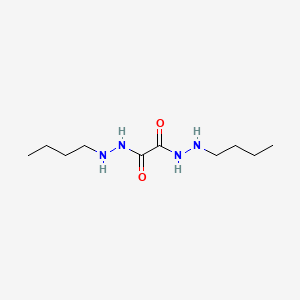
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
